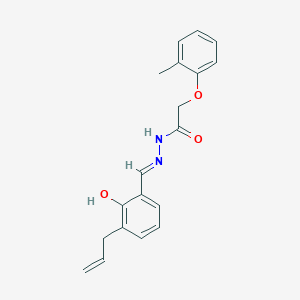
N'-(2-hydroxy-3,5-diiodobenzylidene)-2-(1-naphthyl)acetohydrazide
Übersicht
Beschreibung
N'-(2-hydroxy-3,5-diiodobenzylidene)-2-(1-naphthyl)acetohydrazide, also known as HIBA, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. HIBA is a yellow crystalline powder that is soluble in ethanol and chloroform. It has been shown to possess a range of biological activities, including anti-inflammatory, antioxidant, and antitumor properties.
Wissenschaftliche Forschungsanwendungen
N'-(2-hydroxy-3,5-diiodobenzylidene)-2-(1-naphthyl)acetohydrazide has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of N'-(2-hydroxy-3,5-diiodobenzylidene)-2-(1-naphthyl)acetohydrazide is in the field of cancer research. N'-(2-hydroxy-3,5-diiodobenzylidene)-2-(1-naphthyl)acetohydrazide has been shown to possess potent antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. In addition, N'-(2-hydroxy-3,5-diiodobenzylidene)-2-(1-naphthyl)acetohydrazide has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a key mechanism of action for many anticancer drugs.
N'-(2-hydroxy-3,5-diiodobenzylidene)-2-(1-naphthyl)acetohydrazide has also been studied for its potential applications in the field of inflammation research. Inflammation is a complex physiological process that plays a critical role in the development of many diseases, including arthritis, cardiovascular disease, and cancer. N'-(2-hydroxy-3,5-diiodobenzylidene)-2-(1-naphthyl)acetohydrazide has been shown to possess potent anti-inflammatory activity, which may make it a promising candidate for the development of new anti-inflammatory drugs.
Wirkmechanismus
The mechanism of action of N'-(2-hydroxy-3,5-diiodobenzylidene)-2-(1-naphthyl)acetohydrazide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell proliferation, survival, and inflammation. N'-(2-hydroxy-3,5-diiodobenzylidene)-2-(1-naphthyl)acetohydrazide has been shown to inhibit the activity of several key enzymes and transcription factors that are involved in these processes, including NF-kappaB, COX-2, and MMP-9.
Biochemical and Physiological Effects:
N'-(2-hydroxy-3,5-diiodobenzylidene)-2-(1-naphthyl)acetohydrazide has been shown to possess a range of biochemical and physiological effects. In addition to its antitumor and anti-inflammatory activity, N'-(2-hydroxy-3,5-diiodobenzylidene)-2-(1-naphthyl)acetohydrazide has been shown to possess antioxidant activity, which may make it a promising candidate for the development of new antioxidant drugs. N'-(2-hydroxy-3,5-diiodobenzylidene)-2-(1-naphthyl)acetohydrazide has also been shown to possess antimicrobial activity against a range of bacteria and fungi, which may make it a promising candidate for the development of new antimicrobial drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N'-(2-hydroxy-3,5-diiodobenzylidene)-2-(1-naphthyl)acetohydrazide is its relatively simple synthesis method, which makes it easily accessible to researchers in a standard laboratory setting. In addition, N'-(2-hydroxy-3,5-diiodobenzylidene)-2-(1-naphthyl)acetohydrazide has been extensively studied for its potential applications in various scientific fields, which means that there is a wealth of information available on its properties and potential uses.
However, there are also some limitations to using N'-(2-hydroxy-3,5-diiodobenzylidene)-2-(1-naphthyl)acetohydrazide in lab experiments. For example, N'-(2-hydroxy-3,5-diiodobenzylidene)-2-(1-naphthyl)acetohydrazide has been shown to possess cytotoxic activity at high concentrations, which may limit its use in some experiments. In addition, the mechanism of action of N'-(2-hydroxy-3,5-diiodobenzylidene)-2-(1-naphthyl)acetohydrazide is not fully understood, which may make it difficult to interpret some experimental results.
Zukünftige Richtungen
There are many potential future directions for research on N'-(2-hydroxy-3,5-diiodobenzylidene)-2-(1-naphthyl)acetohydrazide. One promising area of research is the development of new anticancer drugs based on N'-(2-hydroxy-3,5-diiodobenzylidene)-2-(1-naphthyl)acetohydrazide. N'-(2-hydroxy-3,5-diiodobenzylidene)-2-(1-naphthyl)acetohydrazide has been shown to possess potent antitumor activity, and further research may lead to the development of new drugs that are more effective and less toxic than current anticancer drugs.
Another potential area of research is the development of new anti-inflammatory drugs based on N'-(2-hydroxy-3,5-diiodobenzylidene)-2-(1-naphthyl)acetohydrazide. Inflammation is a complex physiological process that plays a critical role in the development of many diseases, and N'-(2-hydroxy-3,5-diiodobenzylidene)-2-(1-naphthyl)acetohydrazide has been shown to possess potent anti-inflammatory activity. Further research may lead to the development of new drugs that are more effective and less toxic than current anti-inflammatory drugs.
Finally, there is also potential for research on the use of N'-(2-hydroxy-3,5-diiodobenzylidene)-2-(1-naphthyl)acetohydrazide as an antioxidant or antimicrobial agent. N'-(2-hydroxy-3,5-diiodobenzylidene)-2-(1-naphthyl)acetohydrazide has been shown to possess antioxidant and antimicrobial activity, and further research may lead to the development of new drugs in these areas.
Eigenschaften
IUPAC Name |
N-[(E)-(2-hydroxy-3,5-diiodophenyl)methylideneamino]-2-naphthalen-1-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14I2N2O2/c20-15-8-14(19(25)17(21)10-15)11-22-23-18(24)9-13-6-3-5-12-4-1-2-7-16(12)13/h1-8,10-11,25H,9H2,(H,23,24)/b22-11+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJOHBRRUJCHQPH-SSDVNMTOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NN=CC3=C(C(=CC(=C3)I)I)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)N/N=C/C3=C(C(=CC(=C3)I)I)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14I2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






hydrazone](/img/structure/B3725389.png)



![4-chlorobenzaldehyde [5-(4-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B3725431.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-(5-chloro-2-hydroxybenzylidene)acetohydrazide](/img/structure/B3725437.png)


![{2-[(2-fluorobenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B3725462.png)
![1,3-thiazolidine-2,4-dione 2-{[1-(4-methyl-1,2,5-oxadiazol-3-yl)ethylidene]hydrazone}](/img/structure/B3725470.png)
